2-(3-Methyl-1,2-oxazol-5-yl)propanal
Description
2-(3-Methyl-1,2-oxazol-5-yl)propanal (C₇H₉NO₂; MW: 139.15 g/mol) is an oxazole-containing aldehyde characterized by a propanal chain linked to a 3-methyl-1,2-oxazole ring at position 4. The aldehyde group at position 2 of the propanal chain confers reactivity for nucleophilic additions, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical applications such as PROTAC (Proteolysis-Targeting Chimera) development . Its oxazole ring, a five-membered heterocycle with oxygen and nitrogen, contributes to hydrogen-bonding capabilities and influences molecular packing in crystalline states .
Properties
Molecular Formula |
C7H9NO2 |
|---|---|
Molecular Weight |
139.15 g/mol |
IUPAC Name |
2-(3-methyl-1,2-oxazol-5-yl)propanal |
InChI |
InChI=1S/C7H9NO2/c1-5(4-9)7-3-6(2)8-10-7/h3-5H,1-2H3 |
InChI Key |
RVUOYABTVWNZAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)C(C)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-1,2-oxazol-5-yl)propanal typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1,2-oxazole with propanal in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methyl-1,2-oxazol-5-yl)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The oxazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as halogens or nucleophiles like amines can be used under appropriate conditions.
Major Products Formed
Oxidation: 2-(3-Methyl-1,2-oxazol-5-yl)propanoic acid.
Reduction: 2-(3-Methyl-1,2-oxazol-5-yl)propanol.
Substitution: Various substituted oxazole derivatives depending on the reagents used.
Scientific Research Applications
2-(3-Methyl-1,2-oxazol-5-yl)propanal has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-Methyl-1,2-oxazol-5-yl)propanal depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The oxazole ring can participate in hydrogen bonding and other interactions, influencing its activity.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
3-(3-Methyl-1,2-oxazol-5-yl)propan-1-amine Hydrochloride
- Structure : Propan-1-amine chain with the oxazole ring at position 3 (C₇H₁₃ClN₂O; MW: 192.64 g/mol) .
- Key Differences :
- Functional Group: Primary amine (-NH₂) vs. aldehyde (-CHO).
- Reactivity: The amine enables nucleophilic substitution or amide coupling, whereas the aldehyde participates in condensation or redox reactions.
- Stability: The hydrochloride salt form enhances stability and solubility in polar solvents compared to the aldehyde.
2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine Hydrochloride
2-(2-(3-Methylbut-2-en-1-yl)phenyl)propanal
- Structure : Propanal chain attached to a phenyl group substituted with 3-methylbut-2-en-1-yl (C₁₄H₁₆O; MW: 200.28 g/mol) .
- Key Differences :
- Aromatic vs. Heterocyclic Core: The phenyl group in this compound enhances lipophilicity, making it suitable as an aromatic ingredient in fragrances, unlike the oxazole-based aldehyde’s pharmaceutical utility.
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Key Properties |
|---|---|---|---|---|
| 2-(3-Methyl-1,2-oxazol-5-yl)propanal | C₇H₉NO₂ | 139.15 | Aldehyde | High reactivity, low stability (prone to oxidation), moderate aqueous solubility |
| 3-(3-Methyl-1,2-oxazol-5-yl)propan-1-amine HCl | C₇H₁₃ClN₂O | 192.64 | Amine (HCl salt) | High solubility in water, stable crystalline form, ionic character |
| 2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine HCl | C₆H₁₁ClN₂O | 162.62 | Amine (HCl salt) | Lower molecular weight, higher volatility than propanal derivative |
| 2-(2-(3-Methylbut-2-en-1-yl)phenyl)propanal | C₁₄H₁₆O | 200.28 | Aldehyde | High lipophilicity, thermal stability, used in fragrances |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
